N-cyclopropyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea
Overview
Description
N-cyclopropyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)urea: is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a cyclopropyl group attached to one nitrogen atom and a 2,3-dihydro-1,4-benzodioxin-6-yl group attached to the other nitrogen atom of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)urea typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with cyclopropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2,3-dihydro-1,4-benzodioxin-6-amine and cyclopropyl isocyanate.
Reaction Conditions: The reaction is usually performed in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography to obtain pure N-cyclopropyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)urea.
Industrial Production Methods
While specific industrial production methods for N-cyclopropyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)urea are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using cost-effective starting materials, and employing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of diseases such as Alzheimer’s and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-cyclopropyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)urea exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-cyclopropyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)urea can be compared with other urea derivatives and benzodioxin-containing compounds. Some similar compounds include:
N-cyclopropyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.
N-cyclopropyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate: Similar structure but with a carbamate group instead of a urea group.
The uniqueness of N-cyclopropyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)urea lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-12(13-8-1-2-8)14-9-3-4-10-11(7-9)17-6-5-16-10/h3-4,7-8H,1-2,5-6H2,(H2,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQAMRTUFPJAGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=CC3=C(C=C2)OCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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